N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide
Description
This compound is a heterocyclic benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group at the 2-position and a 2-chloro-5-nitrobenzamide moiety at the 3-position. The nitro and chloro substituents on the benzamide ring likely enhance electrophilic reactivity and influence binding interactions in biological systems.
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3S/c1-16(2,3)20-14(11-7-25-8-13(11)19-20)18-15(22)10-6-9(21(23)24)4-5-12(10)17/h4-6H,7-8H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHFWRTXKYVYKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide typically involves multi-step organic reactions One common approach starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides, leading to the formation of amines.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution: Ammonia, primary or secondary amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted benzamides.
Scientific Research Applications
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups can enhance its binding affinity and specificity. The thieno[3,4-c]pyrazole core can interact with hydrophobic pockets in proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Core Structural Differences
The target compound differs from similar benzamide derivatives in three key regions:
Heterocyclic Core: The thieno[3,4-c]pyrazole system contrasts with simpler pyrazole or triazole cores in analogues like N-tert-butyl-2-(5-methyl-2-phenyl-2H-pyrazol-3-yl)benzamide (10d-3-2) and 4-ethyl-4H-1,2,4-triazol-3-amine .
Substituents : The 2-chloro-5-nitrobenzamide group distinguishes it from derivatives with methyl, phenyl, or nitrophenyl substituents (e.g., compound 10d-4, which features a 4-nitrophenyl group ).
Physicochemical Properties
A comparative analysis of molecular formulas, melting points, and spectroscopic data reveals distinct trends:
Key Observations :
- The nitro group in the target compound increases molecular polarity compared to methyl-substituted analogues.
- The tert-butyl group consistently appears in NMR spectra (δ ~1.20 ppm), confirming its role in stabilizing the structure .
Biological Activity
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula
The molecular formula of this compound is , which indicates the presence of various functional groups that contribute to its biological activity. The compound contains:
- Carbon (C) : 17
- Hydrogen (H) : 26
- Chlorine (Cl) : 1
- Nitrogen (N) : 4
- Oxygen (O) : 3
- Sulfur (S) : 1
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antitumor properties. This compound has been evaluated for its inhibitory activity against various cancer cell lines.
Case Study: Inhibition of BRAF(V600E)
A study highlighted that pyrazole derivatives effectively inhibit the BRAF(V600E) mutation associated with melanoma. The compound demonstrated an IC50 value of approximately 6.26 µM against HCC827 cells, indicating potent antitumor activity .
Anti-inflammatory Effects
Pyrazole derivatives are also known for their anti-inflammatory properties. The compound has shown efficacy in reducing inflammation markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in vitro.
Research Findings
In a study involving lipopolysaccharide (LPS)-induced inflammation models, this compound significantly reduced the levels of inflammatory cytokines .
Antibacterial Activity
The antibacterial properties of pyrazole compounds have been extensively studied. The compound demonstrated moderate to high antibacterial activity against various strains of bacteria.
In Vitro Testing
In laboratory settings, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a zone of inhibition comparable to standard antibiotics .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the chemical structure can significantly impact their pharmacological properties.
Key Modifications
| Modification | Effect on Activity |
|---|---|
| Addition of Nitro Group | Increased antitumor activity |
| Chlorination | Enhanced antibacterial properties |
| Alkyl Substituents | Improved solubility and bioavailability |
These modifications allow for fine-tuning the compound's efficacy and safety profile.
Q & A
Basic Research Questions
Q. What are the critical synthetic routes for preparing N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide?
- Methodological Answer : The synthesis typically involves:
Core Formation : Cyclization of thieno[3,4-c]pyrazole precursors using hydrazine derivatives under reflux conditions.
Functionalization : Introduction of the 2-chloro-5-nitrobenzamide group via amide coupling, often employing coupling agents like EDC/HOBt in anhydrous DMF.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity.
Key reagents include sodium hydride (base) and DMF (solvent) for cyclization steps .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., tert-butyl group at δ ~1.3 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 450.08).
- X-ray Crystallography : For absolute configuration determination if single crystals are obtained (e.g., intermolecular H-bonding patterns) .
Q. How is the compound initially screened for biological activity in academic research?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like pyruvate:ferredoxin oxidoreductase (PFOR) using spectrophotometric methods (e.g., NADH oxidation rate).
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations.
- Solubility Assessment : Use DMSO/PBS solutions to determine bioavailability thresholds .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions during functionalization?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) with ligands (e.g., SPhos, XPhos) in toluene/EtOH at 80–110°C.
- Base Selection : Compare K₂CO₃, Cs₂CO₃, or NaOAc for yield improvement.
- Reaction Monitoring : Use HPLC-MS to track intermediate formation and optimize reaction time (typically 12–24 hrs) .
Q. How to resolve contradictions in biological activity data between structural analogs?
- Methodological Answer :
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., nitro vs. methyl groups) using a table:
| Analog Substituent | Bioactivity (IC₅₀, μM) | Solubility (μg/mL) |
|---|---|---|
| 5-Nitro | 2.1 ± 0.3 | 12.4 |
| 5-Methyl | >100 | 45.8 |
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity differences due to steric/electronic effects of substituents .
Q. What advanced strategies are used to study target engagement in cellular systems?
- Methodological Answer :
- Chemical Proteomics : Use clickable probes (e.g., alkyne-tagged analogs) for pull-down assays coupled with LC-MS/MS to identify binding proteins.
- Fluorescence Polarization : Label the compound with FITC to measure real-time binding kinetics to recombinant enzymes.
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Q. How to address low yield in large-scale synthesis for in vivo studies?
- Methodological Answer :
- Process Intensification : Use flow chemistry to enhance heat/mass transfer during cyclization.
- Solvent Optimization : Replace DMF with Cyrene (a bio-based solvent) to improve sustainability and reduce purification steps.
- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce costs .
Data Contradiction Analysis
Q. Why do computational predictions of binding affinity sometimes conflict with experimental results?
- Methodological Answer :
- Force Field Limitations : AMBER vs. CHARMM parameters may overestimate π-π stacking interactions.
- Solvent Effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions.
- Experimental Variability : Standardize assay conditions (e.g., pH 7.4, 37°C) across labs to minimize discrepancies .
Key Structural and Functional Comparisons
| Compound Name | Structural Feature | Unique Property |
|---|---|---|
| N-{2-tert-butyl...}-2-chloro-5-nitro | Nitro group at C5 | High PFOR inhibition (IC₅₀: 2.1 μM) |
| N-{2-tert-butyl...}-2-methyl | Methyl at C5 | Low solubility (45.8 μg/mL) |
| N-{2-tert-butyl...}-4-chlorophenoxy | Chlorophenoxy side chain | Enhanced membrane permeability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
